4-(4-Methoxyphenyl)-1-oxo-1,4-thiazinane-3,5-dione
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Description
4-(4-Methoxyphenyl)-1-oxo-1,4-thiazinane-3,5-dione is a useful research compound. Its molecular formula is C11H11NO4S and its molecular weight is 253.27. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Synthesis
4-(4-Methoxyphenyl)-1-oxo-1,4-thiazinane-3,5-dione and its analogs are integral in the synthesis of complex chemical structures. For instance, the reaction of 4-methoxyacetophenone with diethyl oxalate leads to the formation of di-enol-dione compounds with distinct crystallographic structures and intramolecular hydrogen bonding, showcasing the compound's role in creating intricate molecular architectures (Nye, Turnbull & Wikaira, 2013).
Synthetic Intermediates and Reactions
The compound serves as a precursor in various synthetic pathways. For example, in the synthesis of spiro and spiroketal compounds, Michael 1:1 adducts formed during acid-catalyzed reactions indicate the compound's utility as an intermediate in producing pharmacologically relevant structures (Hossain et al., 2020). Additionally, its involvement in the synthesis of substituted indeno[1,2-b]thiophene further emphasizes its significance in constructing complex heterocyclic compounds (Castle & Elmaaty, 2006).
Material Science and Molecular Interactions
The compound's derivatives have shown potential in material science. For instance, the study of curved fractal structures of pyridine-substituted β-diketone crystals highlights its role in understanding molecular interactions and potential applications in designing new materials with unique properties (Qian et al., 2017).
Crystallography and Molecular Structure
Studies focusing on the crystal structure and molecular interactions of compounds related to this compound provide insights into the molecular geometry, interaction patterns, and stability of these compounds, which are crucial for their potential applications in various fields (Bubbly et al., 2011).
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1-oxo-1,4-thiazinane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-16-9-4-2-8(3-5-9)12-10(13)6-17(15)7-11(12)14/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTYZJMMVLRABW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CS(=O)CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.